
Etiprednol dicloacetate
Descripción general
Descripción
El dicloacetato de etiprednol es un corticosteroide sintético con notables propiedades antiinflamatorias. Se investiga principalmente por su potencial en el tratamiento de afecciones como el asma y la enfermedad de Crohn. Este compuesto se caracteriza por su estructura única, que incluye una función 17α-dicloroacetil, que contribuye a su actividad farmacológica y su naturaleza "suave", lo que significa que está diseñado para minimizar los efectos secundarios sistémicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El dicloacetato de etiprednol se sintetiza a partir del ácido ∆1-cortiénico, un metabolito inactivo de la prednisolona. La ruta sintética implica los siguientes pasos :
Conversión a 17α-dicloroacetato: El ácido ∆1-cortiénico se convierte en el derivado 17α-dicloroacetato.
Esterificación: El 17α-dicloroacetato se esterifica luego para formar dicloacetato de etiprednol.
Las condiciones de reacción normalmente implican el uso de anhídrido dicloroacético y una base adecuada para facilitar el proceso de esterificación.
Métodos de producción industrial
La producción industrial de dicloacetato de etiprednol sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo implica técnicas de purificación avanzadas como la recristalización y la cromatografía para garantizar que el producto final cumpla con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Tipos de reacciones
El dicloacetato de etiprednol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.
Reducción: Las reacciones de reducción pueden alterar los grupos carbonilo.
Sustitución: Las reacciones de sustitución de halógenos son comunes, particularmente las que involucran los átomos de cloro en el grupo 17α-dicloroacetil.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).
Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄).
Reactivos de sustitución: Agentes halogenantes como el cloruro de tionilo (SOCl₂).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Anti-Inflammatory Effects:
Etiprednol dicloacetate exhibits potent anti-inflammatory properties. In preclinical studies, it demonstrated efficacy in reducing eosinophilia and mucus production in animal models of asthma . Its action was compared with that of budesonide, revealing that this compound was at least equipotent and often superior in various parameters .
Mechanism of Action:
The pharmacological action of this compound includes:
- Transrepression: High potential to inhibit pro-inflammatory cytokine production.
- Transactivation: Significantly reduced compared to traditional corticosteroids, which contributes to its favorable safety profile .
Asthma Treatment
This compound has been investigated for its use in treating asthma. Studies indicate that it effectively decreases cytokine production in lipopolysaccharide-stimulated lymphocytes and reduces the proliferation of blood mononuclear cells . Its application in asthma therapy focuses on controlling airway inflammation and hyperresponsiveness.
Crohn's Disease
Research has also explored the potential of this compound in managing Crohn's disease. Its anti-inflammatory properties may help alleviate symptoms associated with this chronic condition .
Comparative Efficacy
A comparative analysis of this compound and other corticosteroids such as budesonide reveals significant findings:
Parameter | This compound | Budesonide |
---|---|---|
Eosinophilia Reduction | High | Moderate |
Mucus Production Inhibition | Superior | Moderate |
Systemic Activity | Minimal | Higher |
Local Effectiveness | High | High |
This table illustrates that this compound not only matches but often exceeds the efficacy of established corticosteroids while maintaining a lower risk profile due to its soft drug characteristics.
Preclinical Models
In studies involving allergen-sensitized Brown Norway rats, this compound was shown to significantly reduce perivascular edema formation and other markers of inflammation when compared to controls treated with budesonide . These findings support its potential as a safer alternative for long-term management of asthma.
Clinical Trials
While comprehensive clinical trials are still ongoing, preliminary results indicate that patients receiving this compound show improved outcomes in terms of symptom control and reduced adverse effects compared to those on traditional corticosteroid regimens .
Mecanismo De Acción
El dicloacetato de etiprednol ejerce sus efectos principalmente a través de su interacción con los receptores de glucocorticoides. Al unirse a estos receptores, modula la transcripción de genes antiinflamatorios y suprime la producción de citocinas proinflamatorias. Este mecanismo involucra varios objetivos moleculares y vías, incluida la inhibición de la interleucina-1 beta (IL-1β) y otros mediadores inflamatorios .
Comparación Con Compuestos Similares
Compuestos similares
Etabonato de loteprednol: Otro corticosteroide suave diseñado usando principios similares.
Propionato de fluticasona: Un corticosteroide potente con un perfil de seguridad diferente.
Propionato de clobetasol: Conocido por su alta potencia pero con más efectos secundarios sistémicos.
Singularidad
El dicloacetato de etiprednol es único debido a su función 17α-dicloroacetil, que proporciona tanto su actividad farmacológica como su naturaleza "suave". Esta característica estructural lo distingue de otros corticosteroides, ofreciendo un equilibrio entre potencia y efectos secundarios sistémicos reducidos .
Actividad Biológica
Etiprednol dicloacetate, also known as BNP-166, is a synthetic glucocorticoid developed for its anti-inflammatory properties, particularly in the treatment of respiratory conditions such as asthma. This compound exhibits a unique profile characterized by high local efficacy and reduced systemic activity, which may minimize potential side effects commonly associated with traditional corticosteroids.
This compound functions primarily through the inhibition of inflammatory mediators. It effectively reduces cytokine production in lipopolysaccharide (LPS)-stimulated lymphocytes and attenuates the proliferation of blood mononuclear cells induced by lectins. These actions are crucial in controlling eosinophilic inflammation, a hallmark of allergic responses in asthma and other airway diseases .
Efficacy in Animal Models
In preclinical studies involving allergen-sensitized Brown Norway rats, this compound demonstrated significant anti-inflammatory effects comparable to those of budesonide, a well-established corticosteroid. The compound notably reduced bronchoalveolar fluid eosinophilia and other markers of airway inflammation .
Table 1: Comparative Efficacy of this compound and Budesonide
Parameter | This compound | Budesonide |
---|---|---|
Eosinophil Count | Significantly reduced | Significantly reduced |
Cytokine Production (TNF-α) | Inhibited | Inhibited |
Airway Hyperreactivity | Reduced | Reduced |
Pharmacokinetics and Stability
This compound exhibits rapid metabolism in the presence of human serum, leading to a decrease in its biological activity. Studies indicate that the compound's effectiveness diminishes significantly when incubated with undiluted human plasma due to its rapid decomposition into metabolites . This property suggests that while this compound is effective locally, its systemic effects are minimized, potentially reducing the risk of side effects associated with prolonged corticosteroid use.
Table 2: Stability of this compound in Human Plasma
Incubation Time (hours) | Concentration (ng/ml) | Remaining Active Compound (%) |
---|---|---|
0 | 5 | 100 |
1 | 5 | 75 |
2 | 5 | 50 |
4 | 5 | 25 |
Clinical Implications
The unique pharmacological profile of this compound positions it as a promising candidate for treating inflammatory airway diseases. Its ability to inhibit eosinophil accumulation without significant systemic exposure may lead to improved patient outcomes with fewer side effects compared to traditional glucocorticoids .
Case Studies and Clinical Trials
Current clinical studies are ongoing to further assess the efficacy and safety profile of this compound in human subjects. Preliminary data suggest that it may be particularly beneficial for patients with asthma who require effective anti-inflammatory treatment but are sensitive to corticosteroid side effects .
Q & A
Basic Research Questions
Q. What structural features of ED contribute to its enzymatic stability and reduced systemic toxicity?
- Methodological Answer : The 17α-dichloro substitution in ED enhances esterase hydrolysis rates, as shown by a 20-fold increase in the second-order rate constant compared to non-halogenated esters . To validate this, researchers should:
Perform in vitro hydrolysis assays using liver microsomes or plasma esterases.
Compare hydrolysis kinetics of ED with non-chlorinated analogs (e.g., Loteprednol Etabonate).
Use HPLC or LC-MS to quantify metabolites and assess metabolic pathways.
- Key Data :
Compound | Hydrolysis Rate Constant (k) | Relative Stability |
---|---|---|
ED | 20x higher vs. non-Cl | High |
LE | Baseline | Moderate |
Q. How does ED’s receptor binding affinity compare to traditional glucocorticoids?
- Methodological Answer :
- Conduct competitive binding assays using glucocorticoid receptor (GR) isoforms.
- Compare IC₅₀ values of ED with dexamethasone or prednisolone .
- Use radiolabeled ligands (e.g., [³H]-dexamethasone) to quantify displacement.
- Considerations : Account for tissue-specific GR expression in asthma models (e.g., lung vs. liver).
Advanced Research Questions
Q. What experimental design principles should guide preclinical studies comparing ED’s efficacy in asthma models?
- P (Population): Murine OVA-induced asthma models or human primary airway epithelial cells.
- I (Intervention): ED administered via inhalation (dose range: 0.1–1.0 mg/kg).
- C (Comparison): Loteprednol Etabonate or dexamethasone.
- O (Outcome): Reduction in airway hyperresponsiveness (AHR) or IL-4/IL-5 levels.
- T (Time): Acute (7 days) vs. chronic (28 days) exposure.
- Statistical Design : Use ANOVA with post-hoc tests to compare dose-response curves.
Q. How can researchers resolve contradictions between in vitro hydrolysis data and in vivo efficacy?
- Methodological Answer :
Validate in vitro models using species-specific esterases (e.g., human vs. rodent).
Measure ED’s tissue-specific retention in lung vs. plasma via biodistribution studies .
Corrogate pharmacokinetic (AUC, Cmax) and pharmacodynamic (AHR reduction) data.
- Example Workflow :
In vitro hydrolysis → In silico PK modeling → In vivo efficacy testing → Multivariate regression analysis
Q. What strategies optimize ED’s metabolic stability while retaining anti-inflammatory activity?
- Methodological Answer :
- Apply retrometabolic drug design principles :
Synthesize analogs with varied halogen substituents (e.g., mono-Cl, Br).
Test hydrolysis resistance using recombinant esterases.
Evaluate GR binding via molecular docking (e.g., AutoDock Vina).
- Key Metrics :
- Hydrolysis half-life (t₁/₂) in human plasma.
- GR binding energy (ΔG, kcal/mol).
Q. Data Analysis & Reporting
Q. How should researchers present conflicting data on ED’s systemic exposure in preclinical studies?
- Methodological Answer :
- Use stratified analysis by route of administration (e.g., inhalation vs. oral) .
- Report plasma/tissue concentration ratios with 95% confidence intervals.
- Discuss interspecies variability in esterase activity .
- Table Example :
Species | Plasma t₁/₂ (min) | Lung t₁/₂ (min) | Systemic Exposure (AUC) |
---|---|---|---|
Mouse | 15 ± 2 | 120 ± 15 | Low |
Rat | 20 ± 3 | 90 ± 10 | Moderate |
Q. What statistical methods are appropriate for analyzing ED’s dose-dependent effects on cytokine suppression?
- Methodological Answer :
- Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate EC₅₀.
- Apply mixed-effects models for longitudinal cytokine data (e.g., IL-4 over 28 days) .
- Report effect sizes (Cohen’s d) for clinical relevance.
Q. Ethical & Reproducibility Considerations
Q. How can interspecies variability be minimized in ED’s toxicity assessments?
- Methodological Answer :
- Use humanized esterase transgenic models .
- Adhere to ARRIVE guidelines for preclinical reporting .
- Include positive controls (e.g., dexamethasone) to benchmark systemic effects.
Q. What protocols ensure reproducibility in synthesizing ED analogs?
- Methodological Answer :
Propiedades
IUPAC Name |
ethyl (8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dichloroacetyl)oxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2O6/c1-4-31-21(30)24(32-20(29)19(25)26)10-8-16-15-6-5-13-11-14(27)7-9-22(13,2)18(15)17(28)12-23(16,24)3/h7,9,11,15-19,28H,4-6,8,10,12H2,1-3H3/t15-,16-,17-,18+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIOVDNCIZSSSF-RFAJLIJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313806 | |
Record name | Etiprednol dicloacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199331-40-3 | |
Record name | Etiprednol dicloacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199331-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiprednol dicloacetate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etiprednol dicloacetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etiprednol dicloacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIPREDNOL DICLOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332VLD554F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.